Dieldrin
Description
Historical Context of Dieldrin as an Organochlorine Insecticide
Originally developed in the 1940s as an alternative to DDT, this compound proved to be a highly effective insecticide and saw widespread use from the 1950s to the early 1970s. wikipedia.orgwikipedia.org It was primarily applied in agricultural settings globally to control subterranean insect pests such as root maggots, mole cricket grubs, and weevils. wikipedia.org this compound was also utilized for termite control and the protection of textiles. pops.intwho.int The combined production volume of aldrin (B1666841) and this compound in the United States peaked in the mid-1960s. wikipedia.org Despite its effectiveness, concerns regarding its persistence and toxicity led to significant restrictions and bans on its use in many countries starting in the early 1970s. wikipedia.orgwho.inthawaii.gov For example, in the United States, most agricultural uses were banned by 1975, with the ban extended to termite control in 1987. hawaii.govbcpp.org
Global Classification as a Persistent Organic Pollutant (POP) under International Conventions
This compound is classified as a Persistent Organic Pollutant (POP) due to its resistance to environmental degradation, its capacity for bioaccumulation in the fatty tissues of living organisms, and its potential for long-range environmental transport. ipen.orgepd.gov.hkiisd.org These characteristics led to its inclusion under the Stockholm Convention on Persistent Organic Pollutants, an international treaty aimed at protecting human health and the environment from POPs. ipen.orgepd.gov.hk this compound is listed in Annex A of the Convention, which mandates the elimination of its production and use by the parties to the convention. pops.intiisd.org It was among the initial twelve POPs, often referred to as the "Dirty Dozen," identified by the United Nations Environment Programme (UNEP) for global action. epd.gov.hk
Significance in Contemporary Environmental and Health Sciences Research
Despite being banned in many parts of the world, this compound remains significant in contemporary environmental and health sciences research due to its persistence in the environment and continued detection in various matrices. nih.govfrontiersin.org Research continues to focus on its environmental fate, including its presence in soil, water, and air, and its potential for long-range atmospheric transport. taylorandfrancis.comumweltprobenbank.deusgs.gov Studies investigate its slow degradation in soil, where it can persist for decades, and its potential to accumulate in agricultural produce and livestock grazing on contaminated land. taylorandfrancis.comagriculture.vic.gov.aumdpi.com
In health sciences, research explores the long-term effects of low-level exposure to this compound, given its bioaccumulative nature and its presence in human tissues. bcpp.orgnih.gov Studies have linked this compound exposure to various health problems, including neurological disorders and potential endocrine disruption. wikipedia.orgbcpp.orgnih.gov The mechanisms behind these effects are still under investigation. nih.gov The continued presence of this compound at hazardous waste sites also contributes to ongoing research efforts focused on remediation and risk assessment. nih.govresearchgate.net
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₁₂H₈Cl₆O | wikipedia.orgwikipedia.org |
| Molar Mass | 380.91 g/mol | wikipedia.orgwikipedia.org |
| Appearance | Colorless to light-tan crystals | wikipedia.orgwikipedia.orgnih.gov |
| Solubility in Water | 0.02% | wikipedia.orgwikipedia.org |
| Half-life in soil | Approximately 5-7 years (can persist longer) | pops.intwho.int |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,3S,6R,7R,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18/h2-7H,1H2/t2-,3+,4+,5-,6-,7+,10+,11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBKLUNHFCTMDC-PICURKEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2O4)[C@]5(C(=C([C@@]3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6O | |
| Record name | DIELDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIELDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0787 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020453 | |
| Record name | Dieldrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dieldrin is a light-tan flaked solid. It is insoluble in water. It is toxic by inhalation, skin absorption and ingestion. It can penetrate intact skin. It is used as an insecticide., Colorless to light-tan crystals with a mild, chemical odor. [insecticide]; [NIOSH], COLOURLESS CRYSTALS., Colorless to light-tan crystals with a mild, chemical odor. [insecticide] | |
| Record name | DIELDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dieldrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/231 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIELDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0787 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dieldrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0206.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), Decomposes | |
| Record name | DIELDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dieldrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0206.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), SLIGHTLY SOL IN MINERAL OILS, MODERATELY SOL IN ACETONE, Soluble in aromatic solvents; moderately soluble in acetone, Insol in methanol, aliphatic hydrocarbons; soluble in benzene, 48 g/100 ml ethylene dichloride at 20 °C, For more Solubility (Complete) data for DIELDRIN (6 total), please visit the HSDB record page., Solubility in water: none, 0.02% | |
| Record name | DIELDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIELDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIELDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0787 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dieldrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0206.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.75, 1.7 g/cm³ | |
| Record name | DIELDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIELDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIELDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0787 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dieldrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0206.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
13.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 13.2 (Air=1) | |
| Record name | DIELDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIELDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.1e-06 mmHg at 68 °F (NTP, 1992), 0.00000589 [mmHg], Vapor pressure at 20 °C: 3.1X10-6 mm Hg, 5.89X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.0004, (77 °F): 8 x 10-7 mmHg | |
| Record name | DIELDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dieldrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/231 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIELDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIELDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0787 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dieldrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0206.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Technical dieldrin contains some aldrin and endrin. /Amounts not specified/ | |
| Record name | DIELDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS CRYSTALS, Light-tan, flaked solid, White, crystalline substance, Colorless to light-tan crystals. | |
CAS No. |
60-57-1 | |
| Record name | DIELDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dieldrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dieldrin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dieldrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dieldrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIELDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0246D2ZS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIELDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIELDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0787 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
349 to 351 °F (NTP, 1992), 175.5 °C, 175-176 °C, 349 °F | |
| Record name | DIELDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIELDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIELDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0787 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dieldrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0206.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Environmental Fate and Transport Research
Environmental Distribution and Compartmentalization Dynamics
Dieldrin's distribution in the environment is characterized by its tendency to accumulate in organic-rich matrices, leading to its compartmentalization primarily in soil and sediment. frontiersin.orgwikipedia.orgnj.govccme.ca
Soil Matrix Persistence and Adsorption Mechanisms
This compound exhibits significant persistence within soil matrices, with reported half-lives ranging from 2.5 to 7 years. frontiersin.orgnj.govwho.int This longevity is largely attributed to its strong adsorption to soil particles, particularly those with high organic matter content. ccme.cawho.intnih.govnih.gov The adsorption mechanisms involve hydrophobic interactions between the nonpolar this compound molecule and the organic carbon in the soil. cdc.govmdpi.com This strong binding limits its mobility in soil, reducing leaching into groundwater but facilitating its transport via soil erosion and sediment runoff. who.intenvironment.govt.nzhawaii.edu
Research has demonstrated that the adsorption capacity of soils for this compound can vary depending on soil properties, with higher organic carbon content generally leading to increased adsorption. nih.gov Studies utilizing techniques like flowing chromatography have investigated the sorptive capacity and adsorption index of different soil samples for this compound, indicating its higher adsorption compared to some other insecticides like gamma-BHC and DDT in certain soil types. who.int
Table 1: Reported Half-Lives of this compound in Soil
| Environment Type | Estimated Half-Life | Source |
| Temperate Latitudes | 5 years | wikipedia.org |
| Soil (General) | 4 to 7 years | who.intenvironment.govt.nz |
| Soil (Estimated) | 868 days | epa.gov |
| Soil (Field Studies) | > 7 years | mdpi.comepa.gov |
| Soil | 2.5 - 4 years | nj.gov |
Aquatic System Distribution (Water and Sediment)
In aquatic systems, this compound's low water solubility (0.02% to 0.14 mg/L) results in its preferential partitioning to suspended solids and sediment. wikipedia.orgmdpi.comwikiwand.com Sediments act as a significant sink for this compound in aquatic environments, often accumulating higher concentrations compared to the overlying water column. nj.govcdc.govclu-in.orgnih.gov This accumulation in sediment poses a risk to benthic organisms and can serve as a long-term source of contamination to the water through processes like resuspension. clu-in.orgnih.gov
Studies have reported varying concentrations of this compound in aquatic environments. For instance, mean concentrations in surface water in parts of China ranged from 1.31 to 4.6 ng/L. nj.govcdc.gov In Canadian freshwater lake, river, and stream sediments, concentrations have been found to range from below detection limits up to 86 µg/kg dry weight. ccme.caclu-in.org Marine and estuarine sediments have shown concentrations ranging from below detection to 1.6 µg/kg. ccme.caclu-in.org The concentration in sediments can often be predicted based on the concentration in water and the chemical's organic carbon partition coefficient. nj.govcdc.govnih.gov
Table 2: Reported this compound Concentrations in Aquatic Systems
| Media | Location/Context | Concentration Range/Mean | Source |
| Water | Ambient (General) | < 10 ng/L | who.int |
| Water | Agricultural/Soil Erosion Areas | Potentially Higher | who.int |
| Water | Parts of China (Mean) | 1.31 - 4.6 ng/L | nj.govcdc.gov |
| Sediment | Rivers (Agricultural Areas) | Up to 1 mg/kg | who.int |
| Sediment | Canadian Freshwater | Below detection - 86 µg/kg dw | ccme.caclu-in.org |
| Sediment | Canadian Marine and Estuarine | Below detection - 1.6 µg/kg | ccme.caclu-in.org |
| Sediment | Long Island Sound (Surficial, 2005-2006) | 0.05 - 5.27 ng/g dw | nih.gov |
| Sediment | Long Island Sound (Cores, 1986-1989) | 0.05 - 11.7 ng/g dw | nih.gov |
| Sediment | Lake Ontario (1970) | ~26 ng/g (~26 ppb) | cdc.gov |
| Sediment | Lake Ontario (1980) | ~48 ng/g (~48 ppb) | cdc.gov |
Atmospheric Transport and Deposition Processes
This compound can enter the atmosphere through volatilization from treated surfaces and soil, as well as through the suspension of contaminated particulates. who.intcdc.govenvironment.govt.nz Due to its semi-volatile nature, it exists in both vapor and particulate phases in the atmosphere. ccme.ca Adsorbed onto dust particles, this compound can undergo long-range atmospheric transport, leading to its presence in areas far from its original application sites, including remote regions like the Arctic. wikipedia.orgwho.intmdpi.comherts.ac.ukherts.ac.uk
Atmospheric deposition, both wet (e.g., in rain and snow) and dry (e.g., settling of particles), is a significant process by which this compound returns to terrestrial and aquatic environments. ccme.cawho.intmdpi.comenvironment.govt.nz Studies have detected this compound in ambient air and precipitation. environment.govt.nzwho.intcdc.gov For example, mean concentrations in ambient air in agricultural areas have been reported in the range of 1-2 ng/m³, with higher levels (40-7000 ng/m³) found in the air of houses treated for termites. who.int Concentrations in rainwater have been reported on the order of 10-20 ng/litre. environment.govt.nz Research in the Canadian Arctic has also found this compound in snowpack samples, attributing its presence to long-range atmospheric transport. mdpi.comherts.ac.uk
Environmental Degradation Pathways and Kinetics
This compound is known for its high resistance to degradation in the environment, contributing to its persistence. wikipedia.orgepa.gov However, it can undergo transformation through various pathways, albeit slowly.
Microbial Biodegradation Mechanisms
Microbial degradation is considered a promising method for the removal of this compound from contaminated environments due to its potential for more complete degradation compared to some physicochemical methods. researchgate.netnih.govuni-freiburg.de Various microorganisms, including both bacteria and fungi, have been identified with the capacity to degrade this compound. researchgate.netnih.govepa.govresearchgate.net
Several bacterial strains have been investigated for their ability to break down this compound. These include Pseudomonas fluorescens, Burkholderia sp., Cupriavidus sp., Enterobacter sp., and Pseudonocardia sp. researchgate.netnih.govepa.govresearchgate.net Fungi such as Trichoderma viride, Pleurotus ostreatus, and Mucor racemosus have also shown this compound-degrading capabilities. researchgate.netnih.govuni-freiburg.deepa.gov
Table 3: Examples of Microorganisms and Their this compound Degradation Capabilities
| Microorganism | Type | Notes | Source |
| Pseudomonas fluorescens | Bacterium | Effective in degrading this compound in water. nih.gov Degraded 77.3% of 10 mg/L this compound in 120 h. researchgate.netnih.gov | nih.govresearchgate.netnih.gov |
| Burkholderia sp. Med-7 | Bacterium | Degraded 49% of this compound. researchgate.netnih.gov | researchgate.netnih.gov |
| Cupriavidus sp. Med-5 | Bacterium | Degraded 38% of this compound. researchgate.netnih.gov | researchgate.netnih.gov |
| Enterobacter sp. LY402 | Bacterium | Degraded 40.4% of 5.0 mg/L this compound in 168 h. researchgate.netnih.gov | researchgate.netnih.gov |
| Pseudonocardia sp. KSF27 | Bacterium | Degraded approximately 85% of 14.06 µM this compound. researchgate.net Degraded 85% of 5 mg/L this compound in 10 days. jst.go.jp | researchgate.netresearchgate.netjst.go.jp |
| Mucor racemosus DDF | Fungus | Degraded this compound over a wide pH range. researchgate.netnih.gov | researchgate.netnih.gov |
| Phanerochaete chrysosporium and Trametes versicolor | Fungi | Completely degraded 5–30 mg/L of this compound within 25 days. researchgate.net | researchgate.net |
Bacterial Degradation Systems and Metabolites (e.g., keto-aldrin, monochlorothis compound)
The identification and study of these bacterial degradation systems and their metabolites are crucial for understanding the potential for bioremediation strategies to mitigate this compound contamination in the environment. researchgate.netnih.govepa.gov
Fungal Degradation Systems
Fungi play a role in the biodegradation of this compound, with various species demonstrating the capacity to transform this recalcitrant compound. Studies have investigated both terrestrial and marine-derived fungi for their potential in this compound degradation. frontiersin.org
Specific fungal species identified as capable of degrading this compound include Penicillium miczynskii, Aspergillus sydowii, Trichoderma spp., Mucor racemosus, Pleurotus ostreatus, Phanerochaete chrysosporium, Trametes versicolor, and Phlebia spp.. frontiersin.orgnih.govnih.govfrontiersin.orgacs.org For instance, Penicillium miczynskii has been reported to degrade a significant percentage of this compound within a relatively short period. frontiersin.org Mucor racemosus strain DDF, isolated from soil with a history of endosulfan (B1671282) application, demonstrated the ability to degrade this compound over a broad range of pH and nutrient concentrations. acs.org White rot fungi (WRF) like Phanerochaete chrysosporium and Trametes versicolor have shown the capacity for complete degradation of this compound at certain concentrations within 25 days. nih.govfrontiersin.org
Fungal degradation of aldrin (B1666841) and this compound is often mediated by oxidation processes, leading to hydroxylated metabolites. nih.gov Enzymes such as extracellular laccases, epoxide hydrolases, and intracellular cytochrome P450 monooxygenase enzymes are implicated in these transformations. nih.gov
Representative Fungal Degradation Data
| Fungal Species | Substrate | Initial Concentration | Degradation % | Time (days) | Reference |
| Penicillium miczynskii | This compound | Not specified | 90% | 14 | frontiersin.org |
| Mucor racemosus strain DDF | This compound | 14.3 μM | ~93% (to 1.01 μM) | 10 | acs.org |
| Phanerochaete chrysosporium | This compound | 5–30 mg/L | 100% | 25 | nih.govfrontiersin.org |
| Trametes versicolor | This compound | 5–30 mg/L | 100% | 25 | nih.govfrontiersin.org |
| Wood-rotting strain YK543 | This compound | Not specified | ~39.1% | 30 | nih.govfrontiersin.org |
Role of Microbial Communities and Environmental Factors in Biodegradation
Microorganisms, including bacteria, fungi, and algae, are considered among the most important biological factors influencing the degradation of persistent organic pollutants like this compound in the environment. nih.govfrontiersin.org While physical and chemical methods also contribute to degradation, biological factors often play a major role. nih.govfrontiersin.org
The composition and activity of microbial communities can be influenced by environmental factors, which in turn affects biodegradation rates. Soil properties, particularly soil organic matter (SOM), are significant factors. mdpi.com SOM can influence microbial biomass and impact the biodegradation and total loss of pollutants. mdpi.com this compound's fat-soluble nature leads to its easy absorption by hydrophobic organic matter, which can affect its availability for microbial degradation. mdpi.com Biodegradation rates tend to be slower when POPs are adsorbed by soil, with the rate of desorption from SOM potentially regulating degradation. mdpi.com
Studies have isolated various bacterial strains capable of degrading this compound, including Pseudomonas fluorescens, Burkholderia sp., Cupriavidus sp., Pseudonocardia sp., and Enterobacter sp.. nih.govfrontiersin.org Some research suggests that this compound degradation may have evolved in low-carbon environments, providing a direction for isolating degrading microorganisms. nih.govfrontiersin.org
Repeated application of pesticides has been shown to increase the population of certain bacterial genera, suggesting that microbial communities can adapt and develop genetic changes for survival and growth in the presence of these compounds. researchgate.net
Abiotic Degradation Processes (e.g., photorearrangement to photothis compound)
In addition to biodegradation, this compound can undergo abiotic transformations in the environment. One notable abiotic process is photorearrangement, particularly the conversion of this compound to photothis compound (B171086). eeaa.gov.egcdc.govepa.govwho.intepa.govrsc.org Photothis compound is a known transformation product of this compound under the influence of sunlight or UV irradiation. eeaa.gov.egepa.gov This process can occur in various media, including water and on surfaces. who.int Photodegradation of this compound to photothis compound in distilled water has been reported with a half-life of approximately 2 months. epa.gov The photodegradation can be aided by triplet sensitizers, and natural sensitizers may also be effective. epa.gov
While photodegradation is a recognized abiotic pathway, other abiotic processes like hydrolysis are generally considered unimportant for this compound degradation in water, with a reported half-life greater than 4 years for hydrolysis. epa.gov
Photothis compound has also been found among the metabolic products of this compound in microorganisms, suggesting a potential link or co-occurrence of biotic and abiotic transformation pathways in some environments. nih.gov
Influence of Environmental Conditions on Degradation Rates
The rate at which this compound degrades in the environment is significantly influenced by various environmental conditions. These factors impact both biotic and abiotic degradation processes, as well as other loss pathways like volatilization.
Temperature: Temperature plays a crucial role, particularly in volatilization and potentially in microbial activity. Higher temperatures can lead to increased volatilization of this compound from soil surfaces due to increased vapor pressure. carnegiescience.edu Studies have shown more rapid disappearance of aldrin and this compound residues at higher temperatures. carnegiescience.edu While microbial processes are generally accelerated by higher temperatures, leading to potentially higher conversion rates, increased residue dissipation in hot and moist climates may be more attributable to enhanced volatilization than degradation. carnegiescience.edu
Soil Properties: Soil type, organic matter content, and moisture level are critical factors affecting this compound's fate in soil. This compound sorbs tightly to soil and sediment, especially in the presence of substantial organic carbon. epa.gov This strong adsorption can limit its bioavailability to microorganisms, slowing down biodegradation rates. mdpi.com The rate of desorption from soil organic matter can regulate the rate of degradation. mdpi.com Higher moisture content in soils can positively influence volatilization, not necessarily through co-distillation but by displacing the insecticide from adsorption sites. carnegiescience.edu
pH: The pH of the environment can also influence microbial degradation. Some this compound-degrading fungi, like Mucor racemosus strain DDF, have shown degradation activity over a broad range of pH. acs.org
Persistence: this compound is known for its extreme persistence in the environment. eeaa.gov.egepa.govepa.govherts.ac.uk Its half-life in soil is estimated to be quite long, ranging from approximately 5 years to between 4 and 7 years in different studies. nih.govwho.int It is considered less persistent under tropical conditions compared to temperate conditions, likely due to increased volatilization and potentially enhanced microbial activity in warmer climates. carnegiescience.eduwho.int Even decades after application, this compound can still be detected in soil and taken up by organisms. mdpi.comnih.gov
Summary of Environmental Factors Influencing this compound Fate
| Environmental Factor | Influence on this compound Fate | Key Impact |
| Temperature | Increases volatilization; can accelerate microbial activity. carnegiescience.edu | Affects overall dissipation rate. |
| Soil Organic Matter | Strong adsorption, reducing bioavailability for biodegradation; regulates desorption. mdpi.comepa.gov | Impacts biodegradation rate and mobility. |
| Soil Moisture | Can increase volatilization by displacing adsorbed this compound. carnegiescience.edu | Affects volatilization losses. |
| pH | Can influence microbial degradation activity. acs.org | Affects biodegradation rate. |
| Sunlight/UV | Drives photodegradation, primarily to photothis compound. eeaa.gov.egepa.gov | Contributes to abiotic transformation. |
Bioaccumulation and Biomagnification in Ecosystems
Bioaccumulation Factors in Aquatic Organisms
Aquatic organisms are particularly susceptible to dieldrin bioaccumulation due to its presence in water and sediment. epa.govmdpi.comnih.gov Bioconcentration factors (BCFs), which represent the ratio of the chemical concentration in an organism to that in the surrounding water, are commonly used to assess the potential for bioaccumulation in aquatic species. preprints.orgcdc.gov
Bioconcentration factors for this compound in various aquatic organisms have been reported to range from 400 to 68,000, indicating a moderate to significant potential for bioaccumulation in these species. epa.gov
Numerous studies have investigated this compound bioaccumulation in fish and aquatic invertebrates. Measured BCFs for this compound in fish have been reported, with values such as 2,700 and 6,145 in model ecosystem tests. cdc.gov In orange-red killifish ( Oryzias latipes ), BCFs for this compound ranged from 4,860 to 14,500 at a water concentration of 1 mg/L and from 5,390 to 12,500 at 0.1 mg/L over an 8-week exposure period. cdc.gov Studies on freshwater fish like Puntius ticto and Cyprinus carpio have shown that this compound bioconcentration is greatest in the liver compared to other tissues. cdc.govnih.gov
Aquatic invertebrates also exhibit significant this compound accumulation. BCFs for this compound in snails (Physa sp. and Helisoma sp.) have been measured at 61,657 and 114,935 in model ecosystems. cdc.gov this compound rapidly accumulates in invertebrates at water concentrations as low as 50 ng/L, with bioconcentration factors commonly exceeding 1000. waterquality.gov.au Log BCFs have been reported as 3.20 in a saltwater mussel. epa.gov
Biomagnification factors (BMFs) have been observed in aquatic food chains. For instance, a BMF of 16 has been reported for herring gulls (Larus argentatus) feeding on alewife (Alosa pseudoharengus) in Lake Ontario. epa.govwikipedia.org In Arctic marine food chains, BMFs for this compound ranged from 2.2 to 2.4 from fish to seal, 4.9 to 5.5 from seal to bear, and 11.4 from fish to bear. epa.govumweltprobenbank.de
Here is a summary of some reported bioconcentration and biomagnification factors for this compound in aquatic organisms:
| Organism Type | Metric | Value Range / Specific Value | Source(s) |
| Various Aquatic spp. | BCF | 400 - 68,000 | epa.gov |
| Fish | BCF | 2,700, 6,145 | cdc.gov |
| Orange-red killifish | BCF | 4,860 - 14,500 (at 1 mg/L) | cdc.gov |
| Orange-red killifish | BCF | 5,390 - 12,500 (at 0.1 mg/L) | cdc.gov |
| Cyprinus carpio | BCF | Up to 85.0 µg/g wet weight (liver) | nih.gov |
| Snails (Physa, Helisoma) | BCF | 61,657, 114,935 | cdc.gov |
| Saltwater mussel | Log BCF | 3.20 | epa.gov |
| Herring Gull (vs Alewife) | BMF | 16 | epa.govwikipedia.org |
| Fish to Seal (Arctic) | BMF | 2.2 - 2.4 | epa.govumweltprobenbank.de |
| Seal to Bear (Arctic) | BMF | 4.9 - 5.5 | epa.govumweltprobenbank.de |
| Fish to Bear (Arctic) | BMF | 11.4 | epa.govumweltprobenbank.de |
Aquatic flora, including algae and vascular plants, can also accumulate this compound from the surrounding water. Studies have shown bioconcentration in algae. In a model ecosystem, a BCF of 7,480 was reported for algae. cdc.gov A log BCF of 4.51 has been reported for freshwater algae. epa.gov The uptake of this compound by algae from culture medium is rapid, often reaching maximum concentrations within a few hours. who.int Aquatic macrophytes like Elodea have also shown this compound bioconcentration, with a reported BCF of 1,280. cdc.gov
Fish and Invertebrate Bioaccumulation Studies
Terrestrial Organism Bioaccumulation Dynamics
This compound also readily bioaccumulates in terrestrial organisms, posing risks to various species within terrestrial food webs. epa.govmdpi.comnih.govoup.com The primary routes of exposure in terrestrial environments include contact with contaminated soil and ingestion of contaminated food. oup.com
Birds are particularly vulnerable to this compound bioaccumulation and biomagnification, especially those at higher trophic levels that consume contaminated prey. epa.govmdpi.comresearchgate.net this compound is commonly found in the brain, tissues, and eggs of fish-eating birds. epa.gov Studies on mallard ducklings (Anas platyrhynchos) exposed to this compound-contaminated water showed log BCFs ranging from 1.69 to 2.21 in liver, 0.98 to 1.97 in muscle, 2.25 to 2.84 in skin, and 2.85 to 3.30 in lipid. epa.gov Longer exposure periods resulted in log BCFs up to 9.30 in mallard ducklings. epa.gov
Biota-to-soil accumulation factors (BSAFs) have been calculated for birds, such as red-winged blackbirds (Agelaius phoeniceus) and tree swallows (Tachycineta bicolor) in the Great Lakes area, with values ranging from 7.5 to 448 in eggs. epa.gov The BSAF for tree swallow nestlings was reported as 341. epa.gov Biomagnification of this compound in terrestrial avian food chains poses a threat to top predators like birds of prey. researchgate.net
Mammals also accumulate this compound in their tissues, with a particular affinity for fatty tissues due to the compound's lipophilicity. epa.govmdpi.comcdc.govinchem.org Studies in rats have shown that the highest concentrations of this compound are found in fat, followed by liver, brain, and blood. inchem.org The ratio of this compound concentration in human fat to blood, once equilibrium is reached, is approximately 140. inchem.org
Species differences in tissue distribution have been observed. For example, when male rats and mice were given a single oral dose of 14C-dieldrin, liver and fat residues were higher in mice than in rats after 8 days. cdc.govcdc.gov Liver concentrations in mice were about nine times higher than in rats, and fat samples in mice contained this compound levels twice as high as those in rats. cdc.govcdc.gov The bioconcentration and elimination rates of this compound in mammals are related to the individual's lipid mass. cdc.gov Higher concentrations in adipose tissue have been found in leaner subjects, although the proportion of the total retained dose was highest in those with greater total body fat. cdc.gov
Plants can take up this compound from contaminated soil and water, and the compound can be translocated to different plant parts. mdpi.comnih.govinchem.orgnih.govnih.govresearchgate.net Studies have investigated the distribution of this compound in soil and its translocation to the roots and aerial parts of vegetable crops. nih.govresearchgate.net
Research has shown that the uptake of this compound to plant roots can be a passive process, potentially involving adsorption on the roots. nih.gov Translocation of this compound from roots to shoots likely occurs through the xylem. nih.gov The extent of uptake and translocation can vary among plant species and cultivars. nih.govresearchgate.net For instance, plants from the Cucurbitaceae family (e.g., zucchini, cucumber, melon) are known to have a high uptake capability for this compound and can translocate considerable amounts to their shoots, fruits, and flowers. nih.govnih.govresearchgate.net In contrast, other plants like tomato, lettuce, and celery were identified as having lower uptake capabilities and were suggested as substitute crops for contaminated fields. nih.govresearchgate.net
In hydroponic studies, all tested plants (including sorghum, sunflower, soybean, komatsuna, white-flowered gourd, cucumber, and zucchini) contained this compound in their roots, but only the cucurbits showed considerable amounts in their shoots. nih.gov The amounts of this compound in the shoots per transpiration rate were higher for cucurbits than for non-cucurbits, suggesting that cucurbits may possess specific uptake mechanisms for hydrophobic organic chemicals. nih.gov
Here is a table summarizing some findings on this compound uptake and translocation in plants:
| Plant Family/Species | Uptake Location | Translocation to Shoots | Notes | Source(s) |
| Cucurbitaceae (Zucchini, Cucumber, Melon, White-flowered gourd) | Roots & Shoots | High | High uptake capability, translocation to fruits/flowers. | nih.govnih.govresearchgate.net |
| Tomato | Roots | Lower | Suggested as substitute crop. | nih.govresearchgate.net |
| Lettuce | Roots | Lower | Suggested as substitute crop. | nih.govresearchgate.net |
| Celery | Roots | Lower | Suggested as substitute crop. | nih.govresearchgate.net |
| Sorghum | Roots | Low/Not considerable | This compound found in roots. | nih.gov |
| Sunflower | Roots | Low/Not considerable | This compound found in roots. | nih.gov |
| Soybean | Roots | Low/Not considerable | This compound found in roots. | nih.gov |
| Komatsuna | Roots | Low/Not considerable | This compound found in roots. | nih.gov |
Toxicological Research Perspectives
General Toxicological Characterization in Experimental Models
Experimental studies in various animal models have characterized the toxicological effects of dieldrin. Hepatic, neurological, reproductive, and developmental endpoints are among the most sensitive to this compound toxicity in experimental animals following oral exposure cdc.govnih.gov. Increased liver weight and histopathologic liver lesions have been observed in animals exposed orally to this compound cdc.govnih.gov. Neurological endpoints have also been assessed in multiple species across different exposure durations nih.gov. Reproductive effects, such as decreased fertility, delayed estrus, reduced libido, lack of mammary function, and increased stillbirths, have been reported in animal studies with oral this compound exposure cdc.gov. Developmental effects, including increased postnatal mortality and external and skeletal malformations, have also been observed in animal studies nih.gov.
Studies in mice have reported this compound-induced liver tumors, particularly hepatocellular adenomas and carcinomas, following chronic dietary administration tandfonline.comtandfonline.com. However, similar tumor increases have not been consistently observed in rats tandfonline.comtandfonline.com. Increased liver weight and centrilobular hypertrophy are common findings associated with this compound exposure in animals tandfonline.comtandfonline.com.
In aquatic organisms, this compound is highly toxic to fish and other aquatic animals, with studies in crayfish showing DNA damage and lipid peroxidation pops.intscielo.sa.cr. Zebrafish embryos exposed to this compound have shown cardiac edema, skeletal deformities, and tremors researchgate.net.
Molecular and Cellular Mechanisms of this compound Toxicity
Research has elucidated several molecular and cellular mechanisms underlying this compound's toxicity across various biological systems.
Neurotoxic Mechanisms (e.g., GABAA receptor antagonism, dopaminergic neurodegeneration)
This compound is a potent neurotoxicant, primarily acting as a γ-aminobutyric acid (GABA)A receptor antagonist nih.govherts.ac.uknih.govnih.gov. This antagonism suppresses GABAergic signaling by preventing chloride influx into neurons, leading to increased neuronal activity and excitatory effects such as convulsions nih.govherts.ac.uknih.govnih.gov.
This compound exposure has also been linked to dopaminergic neurodegeneration, particularly relevant to conditions like Parkinson's disease nih.govresearchgate.net. Studies in dopaminergic neuronal cells have shown that this compound can induce severe oxidative stress, primarily due to mitochondrial dysfunction nih.gov. This oxidative stress is accompanied by the upregulation and activation of caspases, leading to apoptosis nih.gov. Caspase-3-dependent proteolytic cleavage of protein kinase C (PKCδ) plays a significant role in this compound-induced dopaminergic neurotoxicity nih.gov. This compound has also been shown to impair mitochondrial bioenergetics in dopaminergic cells frontiersin.org.
Developmental exposure to this compound has been shown to alter dopaminergic neurochemistry and may increase vulnerability to subsequent neurotoxic insults nih.gov. Studies in zebrafish embryos indicate that this compound can alter the expression of transcripts related to dopaminergic signaling, including dopamine (B1211576) transporter and dopamine receptor 2a mRNA levels researchgate.net. This compound's effects on the dopamine system are complex and may involve disrupting dopamine synthesis and catabolism pathways frontiersin.orgacs.org.
Hepatic Toxicological Pathways (e.g., CAR activation, hepatocellular proliferation, oxidative stress)
A key mechanism for this compound-induced liver tumors in mice involves the activation of the constitutive androstane (B1237026) receptor (CAR) tandfonline.comtandfonline.comnih.gov. CAR activation leads to alterations in gene expression, resulting in increased hepatocellular proliferation and the formation of altered hepatic foci, which can progress to hepatocellular adenomas and carcinomas tandfonline.comtandfonline.com. Associative events with CAR activation include increased liver weight, centrilobular hypertrophy, and increased expression and activity of cytochrome P450 enzymes like Cyp2b10 tandfonline.comtandfonline.com.
Oxidative stress is another significant factor in this compound-induced hepatic toxicity and may contribute to hepatocarcinogenesis tandfonline.comtandfonline.comcdc.govfrontiersin.org. This compound exposure has been shown to elevate hepatic oxidative stress nih.gov. Alterations in intercellular gap junction communication have also been associated with this compound's effects on the liver tandfonline.comtandfonline.com.
Studies using CAR and PXR knockout mice have confirmed that this compound-induced liver effects in mice are primarily mediated by CAR activation tandfonline.comtandfonline.comnih.gov. While oxidative stress may be an associated or modifying factor, CAR activation appears to be the initiating event for liver tumor formation in mice tandfonline.comnih.gov.
Endocrine Disrupting Mechanisms (e.g., estrogen action, androgen signaling inhibition)
This compound is recognized as an endocrine disruptor with the potential to interfere with hormone signaling umweltprobenbank.deoup.comnih.gov. While some studies in transfected HeLa cells did not show evidence of estrogenicity for this compound, other assays in mouse uterus, MCF-7 human breast cancer cells, and yeast-based reporter genes indicated minimal estrogenic activity cdc.gov. There is also evidence suggesting a synergistic estrogenic effect when this compound is combined with other chemicals like toxaphene (B166800) in rats, affecting bone mass density cdc.gov. This compound exposure has been shown to increase the expression of cytochrome P-450 enzymes involved in estrogen metabolism in various tissues in female rats cdc.gov.
This compound has also been reported to act as an antiandrogen in in vitro studies by reducing the uptake and retention of androgens like 5-DHT to their receptor mdpi.com. It can inhibit androgen signaling pathways frontiersin.org. The interaction of this compound with estrogen receptors (ERs) has been studied in primary neuronal cultures, showing inhibition of estradiol (B170435) binding to ERs oup.com. This compound can also activate downstream signaling pathways like Akt and ERK1/2 phosphorylation, mediated by multiple ER subtypes in a cell-type-dependent manner oup.com.
Genotoxic and DNA Damage Mechanisms
The evidence regarding this compound's genotoxicity is mixed, but weight of evidence generally suggests it is not DNA reactive, mutagenic, or genotoxic in a direct sense tandfonline.comtandfonline.com. However, some studies have indicated that this compound can induce DNA damage. Studies in crayfish have shown strong DNA damage induced by this compound, correlating with lipid peroxidation, suggesting the involvement of oxidative stress in genotoxic alterations scielo.sa.cr. Contact with this compound has been shown to induce reactive oxygen species and DNA damage in human ovary surface epithelial cells frontiersin.org.
Immunotoxicological Modulations
This compound has been shown to modulate the immune system in experimental models toxicologia.org.arepa.govnih.gov. Studies in mice suggest that this compound exposure may induce immunosuppression toxicologia.org.arepa.gov. Single sublethal doses of this compound in mice have been shown to impair antibody response and reduce viral restriction mediated by macrophages nih.gov. These immunosuppressive effects have been observed to be dose-dependent nih.gov.
This compound can accumulate in lymphoid organs like the spleen, which plays a role in the immune response toxicologia.org.ar. Studies have demonstrated a transient inhibition of mixed lymphocyte reactivity (MLR) in mice following this compound exposure, suggesting an altered ability of T-cells to recognize foreign antigens nih.gov. While the exact mechanisms are still being investigated, the evidence indicates that this compound can act as a modulator of the immune system toxicologia.org.arepa.govnih.govepa.govresearchgate.net.
Mitochondrial Dysfunction and Reactive Oxygen Species Production
Studies have indicated that this compound exposure can lead to mitochondrial dysfunction and increased production of reactive oxygen species (ROS) researchgate.netmdpi.comepa.gov. Mitochondria are the primary site of ROS production in eukaryotic cells ums.edu.my. This compound has been shown to cause depolarization of the mitochondrial membrane potential in a dose-dependent manner in dopaminergic cells nih.gov. This depolarization is associated with the generation of ROS within minutes of exposure, followed by significant increases in lipid peroxidation nih.gov.
Research in immortalized rat N27 dopaminergic neuronal cells and primary microglia has demonstrated that this compound induces a rapid increase in intracellular ROS levels researchgate.netnih.govnih.gov. This effect appears to involve the upregulation and mitochondrial colocalization of NADPH Oxidase 1 (Nox1), suggesting a role for this enzyme in this compound-induced ROS generation in dopaminergic neurons nih.gov. Pretreatment with antioxidants like N-acetyl cysteine has been shown to block this compound-induced ROS generation and mitochondrial membrane potential decrease, offering protection against neurotoxicity researchgate.net.
The induction of oxidative stress by this compound has been proposed as a mechanism underlying its selective hepatotoxicity in mice nih.gov. This compound was found to induce oxidative stress in mice but not in rats, and this oxidative stress correlated with the induction of DNA S-phase synthesis in the liver nih.gov.
Effects on Amino Acid Availability and Signaling Pathways (e.g., leucine)
Functional genomics studies, particularly in the model eukaryote Saccharomyces cerevisiae (yeast), have provided insights into the cellular mechanisms of this compound toxicity, revealing that this compound can alter leucine (B10760876) availability nih.govescholarship.orgnih.gov. Evidence supporting this includes the observation that yeast mutants with defects in amino acid signaling or transport exhibit sensitivity to this compound, which can be reversed by the addition of exogenous leucine nih.govescholarship.orgnih.govresearchgate.net. This compound sensitivity in yeast strains is dependent on the concentration of leucine in the growth media, with sensitivity exacerbated at low leucine levels and remediated by increased leucine levels nih.gov.
Further research in yeast indicates that overexpression of proteins that increase intracellular leucine confers resistance to this compound nih.govescholarship.org. This compound has also been shown to inhibit leucine uptake and induce the amino acid starvation response in yeast nih.govescholarship.org. While studies in yeast suggest a link between this compound toxicity and leucine availability, the precise mechanisms and their implications in mammalian systems, particularly concerning specific signaling pathways like Ras/protein kinase A (PKA), require further investigation nih.govescholarship.orgnih.gov. Some studies suggest appropriate negative regulation of the Ras/PKA pathway is required for this compound tolerance in yeast nih.govescholarship.orgnih.gov.
Organ-Specific Pathological Manifestations
This compound exposure has been associated with pathological manifestations in various organs in experimental animals and observed effects in humans rmit.edu.aucdc.govpic.int. The liver and central nervous system are considered primary target organs cdc.govpic.int.
Liver Pathology and Carcinogenesis in Experimental Animals
Numerous long-term feeding studies in experimental animals have investigated the effects of this compound on the liver tandfonline.comtandfonline.comoup.com. A consistent finding across several strains of mice is the induction of liver tumors following this compound exposure tandfonline.comtandfonline.comoup.comnih.gov. Studies in Osborne-Mendel rats, Carworth farm "E" strain rats, and other rat strains have generally not reported evidence of liver carcinogenicity tandfonline.comtandfonline.com. This species-specific induction of liver tumors in mice but not rats has been a key observation tandfonline.comoup.comoup.com.
Histological examination of liver tumors in mice exposed to this compound has described them as hepatocellular carcinomas tandfonline.com. Some studies suggest this compound may act as a tumor promoter in mouse liver through increased DNA synthesis in focal lesions oup.comoup.comepa.gov. For instance, studies in mice initiated with diethylnitrosamine (DEN) followed by this compound exposure showed increased focal lesion volume, number of foci per liver, and focal DNA synthetic labeling index at higher this compound doses oup.com. These effects were not observed in similarly treated rats oup.com.
The United States Environmental Protection Agency (USEPA) has classified this compound as a Group B2 (probable human carcinogen) based on sufficient evidence of liver tumors in mice tandfonline.comtandfonline.com. The International Agency for Research on Cancer (IARC) classifies this compound as probably carcinogenic to humans (Group 2A), based on limited evidence in humans and sufficient evidence in experimental animals tandfonline.comtandfonline.com.
Table 1: Summary of this compound Carcinogenicity Studies in Rodents
| Species | Strain | This compound Exposure Level (Dietary) | Observed Liver Carcinogenicity | Source |
| Mouse | C3Heb/Fe/J | 10 mg/kg | Increased liver tumors | oup.com |
| Mouse | CF1 | 10 ppm | Increased hepatocellular adenoma and carcinoma (combined) | nih.gov |
| Mouse | B6C3F1 | ≥ 2.5 mg/kg | Dose-dependent increase in hepatocarcinogenicity | oup.com |
| Rat | Osborne-Mendel | Various | No evidence | tandfonline.comtandfonline.com |
| Rat | Carworth farm "E" | Various | No evidence | tandfonline.comtandfonline.com |
Central Nervous System Impacts
The central nervous system is a primary target of this compound toxicity in both humans and animals rmit.edu.aucdc.govpic.intnih.gov. Acute high-level exposure can lead to central nervous system excitation, characterized by hyperexcitability, tremors, and convulsions cdc.govpic.intnih.gov. These symptoms generally subside after removal from exposure nih.gov.
This compound is known to act as a potent γ-aminobutyric acid (GABA)-A receptor modulator, suppressing GABAergic signaling by preventing chloride ion influx into neurons nih.gov. This antagonism of GABA-A receptors is considered a key mechanism contributing to the neurotoxic effects herts.ac.uknih.gov.
Longer-term exposure in occupational settings has also been associated with adverse effects on the central nervous system, including headaches, dizziness, irritability, vomiting, and uncontrolled muscle movement wikipedia.orgcdc.govnih.govebi.ac.uk. Abnormal EEGs have been reported in individuals exposed to this compound nih.gov.
Studies in dopaminergic cell models have shown that this compound is more toxic to dopaminergic cells compared to non-dopaminergic cells nih.gov. Exposure can induce rapid, dose-dependent releases of dopamine and its metabolite, leading to depletion of intracellular dopamine nih.gov. This compound-induced oxidative stress and neurochemical changes are thought to contribute to apoptotic cell death in dopaminergic cells nih.gov. Combined exposure to this compound and other organochlorine pesticides like lindane has been shown to induce cooperative toxicity in dopaminergic neurons through increased oxidative stress and mitochondrial dysfunction researchgate.netepa.govnih.gov.
Kidney Function Alterations
While the liver and central nervous system are considered primary targets, some research has explored the potential for this compound to affect kidney function cdc.gov. Case reports of intentional or accidental oral exposure to aldrin (B1666841) or this compound have attributed liver and kidney toxicity to the exposure, although these effects were not consistently observed in larger occupational studies cdc.gov.
Studies in experimental animals have shown some evidence of adverse effects on the kidneys. Gavage treatment of rats with this compound resulted in membranous glomerulonephritis and nephrosis in the proximal convoluted tubules cdc.gov. However, chronic oral studies in rats, mice, or dogs administered this compound at various doses did not consistently show signs of adverse renal effects cdc.gov. Epidemiological studies of workers involved in the manufacture of aldrin or this compound have generally not found evidence of renal damage cdc.gov. A survey of farmers found no associations between exposure to aldrin and/or this compound and glomerular filtration rate or chronic kidney disease cdc.govnih.govresearchgate.net.
Reproductive Organ Effects (e.g., testes, breast)
This compound has been identified as an endocrine disruptor and has been linked to potential adverse effects on reproductive organs wikipedia.orgebi.ac.uk. Studies suggest it can act as an estrogen and antiandrogen wikipedia.orgebi.ac.uk.
Research on the effects of this compound on the male reproductive system in experimental animals has shown impairment of testicular function. Studies in adult rats exposed to this compound demonstrated a dose-dependent decrease in the number and mobility of epididymal spermatozoa pjoes.com. Histological analysis of the testes revealed alterations in spermatogenesis, reduced gamete production, and a reduction in seminiferous tubule diameters pjoes.com. This compound exposure also significantly diminished serum testosterone (B1683101) levels in a dose-dependent manner in rats, while levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) were not significantly affected pjoes.com. These findings suggest that this compound can impair both testicular gametogenesis and steroidogenesis in adult rats pjoes.com.
Regarding potential effects on breast tissue, this compound has been linked to breast cancer wikipedia.orgfrontiersin.orgebi.ac.uk. In vitro studies have shown that this compound can weakly induce cellular proliferation and slight increases in estrogen and progesterone (B1679170) receptor levels within MCF-7 human breast cancer cells cdc.gov.
Table 2: Summary of this compound Effects on Reproductive Organs in Experimental Animals
| Organ | Species | Observed Effect | Key Finding/Mechanism | Source |
| Testes | Rat | Decreased sperm number and mobility, altered spermatogenesis, reduced testosterone | Impairment of gametogenesis and steroidogenesis | pjoes.com |
| Testes | Human Fetal | Disrupted testosterone secretion, altered proteins related to cancer, apoptosis, and development | Affects Leydig cell function, reverses LH-induced changes in protein expression | ebi.ac.ukresearchgate.net |
| Breast | Human Cells (MCF-7) | Weak induction of cellular proliferation, slight increase in estrogen/progesterone receptors | Potential endocrine disruption, linked to breast cancer in epidemiological studies | cdc.gov |
Carcinogenicity Assessment and Human Relevance
Studies have explored the potential of this compound to cause cancer, with a particular focus on liver tumors in animal models and epidemiological findings in humans.
Mouse Liver Carcinogenesis as a Model System
Long-term studies in several strains of mice have consistently shown that this compound induces benign and malignant liver tumors. who.intcdc.govtandfonline.comepa.goviarc.fr This effect has been observed in mice exposed to this compound in their diet. cdc.govtandfonline.com In contrast, studies in rats and hamsters have not shown an increased incidence of liver tumors or other tumors following this compound exposure. who.inttandfonline.comiarc.fr The induction of hepatic tumors in mice has been a significant concern, particularly because the mechanism was not initially well-defined, leaving the human risk unresolved. tandfonline.com
Scientific evidence strongly supports a mode of action (MOA) for this compound-induced mouse liver tumors based on the activation of the constitutive androstane receptor (CAR). tandfonline.comtandfonline.comresearchgate.netnih.gov This activation leads to alterations in gene expression, resulting in increased hepatocellular proliferation and clonal expansion, which can progress to altered hepatic foci and ultimately the formation of hepatocellular adenomas and carcinomas. tandfonline.comtandfonline.comresearchgate.net Associative events in this process include increased liver weight, centrilobular hypertrophy, and increased expression and activity of Cyp2b10. tandfonline.comresearchgate.netnih.gov Other associative events may include alterations in intercellular gap junction communication and oxidative stress. tandfonline.comresearchgate.netnih.gov
Studies using this compound as a "liver tumor promoter" in mice have also shown a positive response for increased hepatocellular tumors. tandfonline.com These experiments typically involve administering this compound after a loading dose of a DNA-reactive carcinogen. tandfonline.com Tumor promoters like this compound are considered non-DNA reactive carcinogens that increase tumor incidence by increasing cell proliferation. tandfonline.com
Data from studies on mouse liver carcinogenesis are summarized in the table below:
| Animal Model | Effect Observed | Key Mechanism Proposed |
| Mice | Liver tumors (benign and malignant) who.intcdc.govtandfonline.comepa.goviarc.fr | CAR activation leading to increased hepatocellular proliferation tandfonline.comtandfonline.comresearchgate.netnih.gov |
| Rats | No increased liver tumors who.inttandfonline.comiarc.fr | - |
| Hamsters | No increased liver tumors who.inttandfonline.comiarc.fr | - |
Evaluation of Human Carcinogenic Risk and Epidemiological Findings
Epidemiological studies examining cancer mortality in workers involved in the manufacture of aldrin and this compound have been conducted. iarc.frinchem.orgepa.gov One study followed 233 workers for a mean of 24 years, observing 9 deaths from cancer compared to 12 expected, resulting in a standardized mortality ratio (SMR) of 75. iarc.frinchem.org Another study followed over 1000 industrial workers exposed to aldrin and this compound for over 20 years and found no signs of changes in liver function and no specific cancer risk associated with occupational exposure. who.int A study of 1155 men employed in the manufacture of these chemicals for 13 years or more showed no increase in mortality from all cancers (SMR 82), although there were apparent increases in mortality from cancers of the esophagus, rectum, and liver based on very small numbers. iarc.frinchem.org
Equivocal evidence exists regarding an association between this compound and breast cancer risk from some human epidemiological studies. epa.gov While this compound exposure was verified in these studies, a specific route of exposure was not identified with certainty. epa.gov
Reproductive and Developmental Toxicology Studies
Research has investigated the potential adverse effects of this compound on reproduction and development in various animal species.
Fetal Toxicity and Teratogenic Effects
Transplacental exposure to this compound occurs in mammals, resulting in the presence of this compound in fetal fatty tissues at concentrations lower than those in the mother. who.int An equilibrium appears to exist between maternal and fetal this compound levels. who.int
Studies on the teratogenicity of this compound have yielded equivocal results. nih.gov In some studies, this compound does not appear to cause teratogenic effects at doses below those causing maternal and fetotoxicity. who.int However, other studies have reported developmental effects. Increased postnatal mortality has been a consistent finding in animals exposed to aldrin or this compound. cdc.gov
In one study, pregnant golden hamsters given single oral doses of this compound showed an increase in fetal deaths and anomalies such as open eye, cleft palate, and webbed foot. nih.gov When mice were given this compound, webbed foot and cleft palate were also observed. nih.gov However, other studies in pregnant mice and rats administered this compound during gestation did not observe teratogenic effects, even at doses causing maternal toxicity and reduced body weight gain. nih.govinchem.org Reduced fetal body weights and delayed ossification of fetal bones were noted in some mouse studies, particularly when this compound was administered in dimethyl sulfoxide. nih.govnih.gov
Teratogenic effects reported in some animal studies include cleft palate, webbed foot, and skeletal anomalies. epa.gov
Fertility and Gestation Impacts
Multi-generation reproduction studies in rodents have indicated that administration of aldrin or this compound in the diet can result in decreased fertility. cdc.gov In a six-generation mouse study, this compound at higher doses had marked effects on fertility and gestation, while lower doses showed less marked effects. nih.gov
Reproductive effects such as delayed estrus, reduced libido, lack of mammary function and development, and increased numbers of stillbirths were observed in dogs administered aldrin orally. cdc.gov
In rats, chronic ingestion of this compound in the diet did not affect the reproductive success of males or the fertility of females. bac-lac.gc.ca However, evidence suggests a potential for reduced litter size, and exposure during lactation reduced the survival of suckling young. bac-lac.gc.ca Exposure during gestation alone also reduced the post-partum survival of young in rats. bac-lac.gc.caubc.ca The reduced survival of young in exposed females has been attributed potentially to acute poisoning from this compound secreted in milk, although decreased lactation and starvation may also play a role. bac-lac.gc.ca
Inter-species Sensitivity and Toxicological Variability
Sensitivity to this compound can vary across different species. Mammals appear to be more sensitive to this compound poisoning than birds, based on brain concentrations associated with lethality. epa.gov Lethal brain concentrations in mammals are reported to be 5 mg/kg, while in birds they are 10 mg/kg. epa.gov Concentrations as low as 1 mg/kg in the brain might trigger irreversible starvation in sensitive individual birds. epa.gov
Different life stages of fish have also shown varying susceptibilities to this compound, with eggs being resistant and juvenile stages less susceptible than adults. who.int The acute toxicity of this compound is high for larval amphibia. who.int
Generally, differences in species sensitivities can be largely explained by variations in toxicokinetics (uptake, distribution, biotransformation, elimination) and the mode of action of the chemical substances. researchgate.net Species traits such as respiration type, lipid content, body size, and life-cycle duration can contribute to differences in toxicokinetics and thus explain observed differences in sensitivity. researchgate.net Large interspecies sensitivity differences have been observed for toxicants with specific mechanisms of action. researchgate.net
The table below provides some examples of inter-species sensitivity data:
| Species Group | Sensitivity to this compound | Notes |
| Mammals | More sensitive epa.gov | Lethal brain concentration: 5 mg/kg epa.gov |
| Birds | Less sensitive epa.gov | Lethal brain concentration: 10 mg/kg epa.gov |
| Fish (Eggs) | Resistant who.int | - |
| Fish (Juveniles) | Less susceptible who.int | Less susceptible than adults who.int |
| Fish (Adults) | More susceptible who.int | More susceptible than juveniles who.int |
| Larval Amphibia | High acute toxicity who.int | - |
| Fishes/Amphibians | More sensitive nih.govresearchgate.net | Compared to invertebrates nih.govresearchgate.net |
| Invertebrates | Less sensitive nih.govresearchgate.net | Compared to fishes and amphibians nih.govresearchgate.net |
Differences in sensitivity can be influenced by factors related to how the organism processes and responds to the chemical. researchgate.net
Ecotoxicological Impacts on Non Target Organisms
Aquatic Ecotoxicology (e.g., fish, invertebrates, amphibians)
Dieldrin is toxic to aquatic organisms, with acute toxicity values varying among different species. epa.gov Studies have shown that this compound can cause harm to aquatic organisms and wildlife through chronic exposure. researchgate.net The acute toxicity of this compound in freshwater organisms has been reported with LC50 values ranging from 0.5 to 740 µg/L, while in saltwater organisms, the range is 0.7 to >100 µg/L. epa.gov Aquatic invertebrates and fish are often among the most sensitive groups to insecticides. wur.nl
Bioconcentration factors (BCFs) for this compound in various aquatic species range from 400 to 68,000, indicating a moderate to significant potential for bioaccumulation. epa.gov This bioaccumulation can lead to higher concentrations in organisms at higher trophic levels. Research suggests that this compound levels in surface water may pose a high ecological risk to aquatic organisms. preprints.org
Studies in areas like the Shaying River Basin in China have shown mean this compound concentrations in surface water as high as 4.6 ng/L, which, when assessed using risk quotient methods, suggests potential ecological risk to aquatic organisms. preprints.org Immunotoxicological effects on aquatic organisms, including invertebrates, fish, and amphibians, are also a concern, as these can weaken their defense mechanisms and increase susceptibility to diseases. nih.gov
Here is a summary of reported toxicity data for this compound in aquatic organisms:
| Organism Group | Toxicity Measure (e.g., LC50) | Concentration Range (µg/L) | Source Type |
| Freshwater | Acute Toxicity | 0.5 - 740 | Literature |
| Saltwater | Acute Toxicity | 0.7 - >100 | Literature |
| Aquatic Invertebrates (Sediment) | LC50 | 0.0041 - 386 (µg/g dw) | Laboratory |
Note: This table presents ranges from summarized data. Specific species sensitivity varies.
Avian Ecotoxicology
Birds are also susceptible to the toxic effects of this compound, often through consuming contaminated food sources. epa.gov this compound is commonly found in the brain, tissues, and eggs of fish-eating birds. epa.gov Studies on mallard ducks fed diets containing this compound have shown toxic, neurochemical, and behavioral alterations. Increasing dietary this compound led to a decrease in brain levels of serotonin, norepinephrine, and dopamine (B1211576). nih.gov Sublethal amounts of this compound also caused an increase in hepatic drug metabolizing enzymes and altered liver protein, DNA, and RNA content. nih.gov Behavioral studies in mallard drakes exposed to this compound indicated a decline in their tendency to initiate and establish dominance in confrontations. nih.gov
Accumulation of this compound in avian eggs has been documented. who.int While mammals appear to be more sensitive to lethal this compound poisoning than birds based on brain concentrations (5 mg/kg for mammals vs. 10 mg/kg for birds), concentrations as low as 1 mg/kg in the brain might trigger irreversible starvation in sensitive bird individuals. epa.gov Major reproductive effects in wildlife are generally not expected at this compound concentrations less than half of those causing mortality. epa.gov
In Australia, pelicans have been adversely affected by organochlorine pesticides, including this compound. wildlifehealthaustralia.com.au Investigations have confirmed contaminated fish with elevated this compound levels as a source of poisoning in Australian pelicans, where affected birds displayed poor body condition. wildlifehealthaustralia.com.au
Soil Biota Effects (e.g., microorganisms)
This compound sorbs tightly to soil, particularly in the presence of substantial organic carbon. epa.gov While some microorganisms have been identified that can degrade this compound, its persistence in soil is notable. researchgate.netfrontiersin.org Microorganisms in the soil are crucial for ecosystem functioning, including breaking down organic matter and nutrient cycling. mdpi.com Pesticide contamination in soil ecosystems can have a significant impact. mdpi.com The repeated use of complex chemicals like insecticides can inevitably kill microbial life essential for a healthy soil ecosystem. mdpi.com Although the direct impact of this compound specifically on soil microorganisms was not extensively detailed in the provided snippets, the general principle is that insecticides can affect soil microbes, potentially altering their diversity and function. mdpi.com
Ecosystem-Level Effects and Ecological Risk Assessment
This compound's persistence, bioaccumulation, and toxicity at individual and species levels translate into broader ecosystem-level effects. As a persistent organic pollutant (POP), it does not easily break down and tends to biomagnify through food chains, leading to higher concentrations in top predators. wikipedia.orgwikipedia.orgumweltprobenbank.de This biomagnification can result in significant exposure and adverse effects on organisms at higher trophic levels, even if environmental concentrations appear relatively low. umweltprobenbank.de
Ecological risk assessments evaluate the potential for harm to ecosystems from contaminants like this compound. Ecological Soil Screening Levels (Eco-SSLs) are derived to protect terrestrial ecosystems and are used in the screening stage of risk assessment to identify contaminants of potential concern. ornl.gov These levels are derived for different receptor groups, including soil invertebrates, birds, and mammals. ornl.gov
Studies assessing ecological risk in specific environments, such as nearshore surface sediments of tropical tourist islands, have identified this compound as a factor occasionally causing adverse biological effects. frontiersin.org In riverine ecosystems, probabilistic ecological risk assessments have shown potential risk to algae, daphnids, and fish from exposure to contaminated sediments containing this compound. nih.gov Water quality criteria for this compound have been developed based on tissue residue data and bioaccumulation factors to better protect aquatic organisms and wildlife. mdpi.com Risk assessments using these criteria have revealed the potential high risk posed by this compound bioaccumulation in aquatic environments. mdpi.com The endpoints of this compound toxicity relevant to ecological risk include carcinogenicity, endocrine disruption, reproductive/developmental effects, and neurotoxicity. researchgate.netmdpi.com
| Ecosystem Component | Potential Ecological Risk from this compound | Assessment Method / Finding |
| Aquatic Organisms | High Risk | Risk quotient methods based on water quality criteria preprints.orgmdpi.com |
| Algae, Daphnids, Fish | Potential Risk | Probabilistic risk assessment in riverine sediments nih.gov |
| Terrestrial Ecosystems | Potential Adverse Effects | Identified as a factor occasionally causing effects in sediment risk assessment frontiersin.org |
| Wildlife (aquatic-dependent) | High Risk | Risk quotient methods based on water quality criteria preprints.orgmdpi.com |
Note: This table summarizes findings from various studies and assessments.
Remediation and Treatment Methodologies for Dieldrin Contamination
Bioremediation Strategies and Microbial Applications
Bioremediation leverages the metabolic capabilities of microorganisms to transform or degrade environmental pollutants. This approach is considered promising due to its potential for being economical, environmentally friendly, and convenient. nih.govresearchgate.net
Identification and Characterization of Dieldrin-Degrading Microorganisms
Research has identified several microorganisms capable of degrading this compound. These include various bacteria and fungi. Examples of identified this compound-degrading microorganisms include Pseudomonas fluorescens, Trichoderma viride, Pleurotus ostreatus, Mucor racemosus, Burkholderia sp., Cupriavidus sp., and Pseudonocardia sp. nih.govresearchgate.net Anaerobic microbial communities have also demonstrated the ability to degrade this compound. nih.govresearchgate.net Fungi, such as Trichoderma viride, Mucor alternans, and Pleurotus ostreatus, are considered potentially more suitable for this compound bioremediation than bacteria in some cases, as they can achieve degradation in a shorter timeframe with complete mineralization. nih.gov
Studies have also focused on isolating novel this compound-degrading bacteria from contaminated soil. For instance, a novel aerobic bacterium, strain KSF27, closely related to Pseudonocardia spp., was isolated from a soil-charcoal perfusion system using aldrin (B1666841) trans-diol as a structural analog due to its higher bioavailability compared to this compound. nih.gov This strain demonstrated the ability to degrade this compound. nih.gov
Table 1: Examples of this compound-Degrading Microorganisms
| Microorganism Species | Type |
| Pseudomonas fluorescens | Bacterium |
| Trichoderma viride | Fungus |
| Pleurotus ostreatus | Fungus |
| Mucor racemosus | Fungus |
| Burkholderia sp. | Bacterium |
| Cupriavidus sp. | Bacterium |
| Pseudonocardia sp. | Bacterium |
| Anaerobic microbial community | Community |
| Mucor alternans | Fungus |
Microbial Degradation Pathways and Biochemical Mechanisms
The microbial degradation of this compound can occur through several pathways, including oxidation, reduction, hydroxylation, and hydrolysis. nih.govresearchgate.net this compound is often a metabolite of aldrin degradation, and microorganisms capable of degrading aldrin are typically also able to degrade this compound. nih.gov In the presence of microorganisms, this compound can be oxidized to keto-aldrin or reduced to monochlorothis compound. nih.gov Hydrolysis of this compound can lead to the formation of monohydroxy 6,7-dihydroxydihydroaldrin or 9-hydroxythis compound, which are reported as major degradation products. nih.govresearchgate.net
Microorganisms utilize various metabolic pathways and enzymes to break down pesticides. mdpi.com Enzymatic degradation plays a crucial role in the chemical transformation of pesticides. mdpi.com While specific detailed biochemical mechanisms for this compound degradation are still being researched, the general principles involve enzymes catalyzing reactions like dehalogenation and oxidation to convert the complex this compound molecule into less toxic or more easily metabolizable compounds. mdpi.commdpi.com
Enhancement of Bioremediation via Environmental Engineering (e.g., carbon sources, consortia)
Enhancing the efficiency of this compound bioremediation often involves modifying environmental conditions to favor the activity of degrading microorganisms. This can include providing effective microbial food and nutrients, a concept referred to as the bioremediation triangle. nih.gov Microorganisms can utilize pollutants as primary carbon and nitrogen sources or as auxiliary nutrients for growth and pollutant consumption. nih.gov
The carbon component of the environment is an important factor influencing microbial community structure and function, and studies suggest that this compound degradation may have evolved in low-carbon environments, providing a direction for isolating degrading microorganisms. nih.gov
Utilizing microbial consortia, where multiple species work together, can also enhance degradation efficiency through synergistic interactions. mdpi.com Research has explored the application of in situ bioremediation strategies involving combinations of bacteria, earthworms, and plants for the remediation of soils contaminated with substances including this compound. nih.gov High removal rates for this compound (between 50% and 78%) were observed in experimental groups utilizing single, dual (e.g., bacteria + earthworms, plants + earthworms), and triple (plants + bacteria + earthworms) treatments over a 12-month period in sewage sludge amended soils. nih.gov The highest reductions were noted in dual and triple treatments. nih.gov
Physicochemical Remediation Techniques
Physicochemical remediation techniques involve physical or chemical processes to remove or transform contaminants. These methods can be used independently or in conjunction with bioremediation.
Adsorption Technologies (e.g., activated carbon, clay minerals)
Adsorption is a process where contaminants adhere to the surface of a solid material. Activated carbon and clay minerals are examples of materials used in adsorption technologies for environmental remediation. These materials have a high surface area and specific properties that allow them to bind with organic pollutants like this compound, effectively removing them from water or soil. While the provided search results mention adsorption technologies generally in the context of remediation, specific detailed research findings on the direct application of activated carbon or clay minerals solely for this compound adsorption were not extensively detailed within the provided snippets. However, the principle of using adsorbents to sequester persistent organic pollutants is a well-established remediation approach.
Reductive Dechlorination Approaches (e.g., iron-induced)
Reductive dechlorination is a chemical process that involves the removal of chlorine atoms from a molecule, often leading to less toxic or more easily degradable compounds. This approach is particularly relevant for chlorinated hydrocarbons like this compound. Iron-induced reductive dechlorination is one such method that has been explored for the remediation of chlorinated organic pollutants. While the provided search results mention reductive dechlorination as a microbial degradation mechanism for halogen-containing organic pollutants like PCBs and DDT mdpi.com, specific detailed research findings on iron-induced reductive dechlorination applied directly to this compound were not prominently featured in the provided snippets. However, the concept of reductive dechlorination is a known pathway for breaking down chlorinated persistent organic pollutants.
Thermal Treatment Methods (e.g., thermal desorption, incineration)
Thermal treatment methods are designed to remove or destroy organic contaminants like this compound through the application of heat. These methods include thermal desorption and incineration.
Thermal desorption is a physical separation process where contaminated media, such as soil or sediment, are heated to volatilize water and organic contaminants. frtr.govdtic.mil A carrier gas or vacuum system then transports the volatilized substances to a gas treatment system. frtr.gov Thermal desorption is not intended to destroy the organics but rather to volatilize them for subsequent treatment. frtr.gov Low-temperature thermal desorption (LTTD) typically operates between 90 and 320 °C, while high-temperature thermal desorption (HTTD) operates at higher temperatures, targeting semi-volatile organic compounds (SVOCs), polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and pesticides like this compound. frtr.govdtic.mil Off-gases from thermal desorption require treatment to remove particulates and contaminants, often involving condensation followed by carbon adsorption, or destruction in a secondary combustion chamber or catalytic oxidizer. frtr.gov In-situ thermal desorption (ISTD) is a variation where heat is applied directly to subsurface soils, vaporizing contaminants which are then collected via vapor extraction wells. epa.govihpa.info While laboratory-scale studies suggest ISTD's potential for treating this compound, it has not yet been demonstrated at full or pilot scale for this specific contaminant. epa.govihpa.info
Incineration involves the destruction of contaminants through combustion at high temperatures. nih.govfrontiersin.org For hazardous wastes like aldrin and this compound, incineration by methods such as rotary kiln, liquid injection, and fluidized bed is recommended. cdc.gov These processes operate at temperatures ranging from 450°C to over 1600°C, with residence times varying based on the waste type. cdc.gov Incineration aims to achieve a high Destruction and Removal Efficiency (DRE), typically 99.99% for hazardous constituents as required by regulations like the Resource Conservation and Recovery Act (RCRA). frtr.govclu-in.orgwho.int
A case study at the FMC Corporation - Yakima Pit Superfund Site utilized on-site incineration to remediate soil contaminated with various pesticides, including this compound. frtr.govclu-in.org The incineration system, consisting of a rotary kiln and a secondary combustion chamber, successfully met the required DRE of 99.99% for the contaminants of concern. frtr.govclu-in.org
Table 1: Examples of Thermal Treatment Parameters for Contaminated Media
| Method | Temperature Range (°C) | Primary Mechanism | Target Contaminants (Examples) |
| Low-Temp Thermal Desorption | 90 - 320 | Volatilization | Nonhalogenated VOCs, Fuels |
| High-Temp Thermal Desorption | 320 - 560 | Volatilization | SVOCs, PAHs, PCBs, Pesticides (this compound) |
| Incineration | 450 - >1600 | Destruction (Combustion) | Hazardous Organic Wastes (this compound) |
Advanced Oxidation Processes (e.g., xenon lamps)
Advanced Oxidation Processes (AOPs) are chemical treatment methods that utilize highly reactive species, such as hydroxyl radicals (•OH), to degrade organic contaminants. rsc.org These processes can be effective for breaking down persistent organic compounds like this compound. rsc.orgkirj.ee
One approach involves the use of UV radiation, sometimes in conjunction with catalysts, to induce photodegradation. mdpi.comdntb.gov.uabohrium.com Studies have investigated the photolysis and photocatalysis of this compound using UV light at different wavelengths (e.g., 254 nm and 306 nm). mdpi.comdntb.gov.ua The addition of photocatalysts like titanium dioxide (TiO2) can enhance the degradation efficiency. mdpi.comdntb.gov.uabohrium.com For instance, a nanocomposite of TiO2, graphene oxide (GO), and copper ferrite (B1171679) (CuFe2O4) showed high photodegradation efficiency for this compound in surface water under sunlight. bohrium.comcolab.ws
Xenon lamps, which emit UV radiation, have been mentioned in the context of removing aldrin and this compound from the environment. nih.govfrontiersin.orgresearchgate.netscienceopen.comresearchgate.net Under irradiation from a xenon lamp below 290 nm, aldrin can react with α-diketones to form this compound. nih.govfrontiersin.org While xenon lamps are listed as a method for removal, the specific mechanisms and efficiency for this compound degradation under xenon lamp irradiation, particularly as a standalone AOP for remediation, require further detailed exploration based on the provided search results.
Other AOPs, such as the Fenton process (using Fe(II) and hydrogen peroxide), have also shown potential for degrading chlorinated pesticides like this compound in soil suspensions. kirj.eeepa.gov
Table 2: Examples of Advanced Oxidation Processes for this compound Remediation
| Process | Key Components/Mechanism | Application Media (Examples) | Observed Effect on this compound |
| UV Photolysis | UV light (e.g., 245 nm, 306 nm) | Water | Photodegradation observed, wavelength and time-dependent. mdpi.comdntb.gov.ua |
| Photocatalysis (UV/TiO2) | UV light + TiO2 catalyst | Water | Increased degradation efficiency compared to photolysis alone. mdpi.comdntb.gov.ua |
| Photocatalysis (UV/TiO2/GO/CuFe2O4) | UV light (sunlight) + TiO2/GO/CuFe2O4 nanocomposite | Surface Water | High photodegradation efficiency (up to 99%). bohrium.comcolab.ws |
| Fenton Process | Fe(II) + H2O2 | Soil Suspension | Partial transformation observed. kirj.eeepa.gov |
| Xenon Lamp Irradiation | UV light (below 290 nm) | Environmental settings | Mentioned for removal; can form this compound from aldrin. nih.govfrontiersin.orgresearchgate.netscienceopen.comresearchgate.net |
Phytoremediation Potential and Mechanisms
Phytoremediation is an environmentally friendly approach that utilizes plants to remove, contain, or render harmless environmental contaminants. kiwiscience.comnih.gov This technology holds potential for the remediation of soils and water contaminated with persistent organic pollutants like this compound. kiwiscience.comnih.gov
The mechanisms of phytoremediation for organic contaminants can include phytodegradation, where the contaminants are broken down within the rhizosphere (the soil area around plant roots) or within the plant tissues. kiwiscience.com Plants can also play a role in the adsorption and transformation of organic pollutants. mdpi.commedcraveonline.com
Research has indicated that certain plant species have the ability to uptake and accumulate this compound from contaminated soils. mdpi.comresearchgate.netepa.govornl.gov Notably, crop plants from the Cucurbitaceae family, such as zucchini (Cucurbita pepo L.), cucumber, squash, pumpkin, and melon, have shown a higher capacity for uptake and bioaccumulation of this compound compared to other plant families. mdpi.comresearchgate.net Jute (Tiliaceae) has also demonstrated higher concentrations of this compound uptake. researchgate.net
Studies on zucchini (Cucurbita pepo) have investigated the distribution of this compound within different plant organs, finding that this species has a higher ability to translocate the contaminant above ground. researchgate.net Phytoremediation potential, in terms of the amount of this compound uptake per plant, was found to be highest in C. pepo, with a significant portion accumulated in the shoots. researchgate.net
While plants can take up and accumulate this compound, the extent of degradation within the plant or rhizosphere requires further detailed study to fully understand the remediation mechanisms and optimize this approach for this compound-contaminated sites. nih.govmedcraveonline.com Phytoremediation is considered a promising long-term solution, especially for contaminated sites, offering additional benefits like erosion control and site restoration. kiwiscience.comnih.gov
Table 3: Examples of Plants with this compound Uptake Potential
| Plant Family | Genus/Species | Observed this compound Uptake/Accumulation | Notes |
| Cucurbitaceae | Cucurbita pepo (Zucchini) | High uptake and bioaccumulation, higher translocation to shoots. mdpi.comresearchgate.net | Also includes cucumber, squash, pumpkin, melon. researchgate.net |
| Tiliaceae | Jute | Higher concentration of this compound uptake. researchgate.net | |
| Salicaceae | Salix alaxensis (Feltleaf willow) | Radiolabel uptake observed, this compound detected in leaves. researchgate.net | Study involved aldrin contamination, this compound as metabolite. researchgate.net |
| Salicaceae | Populus balsamifera (Balsam poplar) | Radiolabel uptake observed, this compound not detected in leaves above MDL. researchgate.net | Study involved aldrin contamination, this compound as metabolite. researchgate.net |
Advanced Analytical Methodologies in Dieldrin Research
Chromatographic Techniques for Environmental Matrices (e.g., GC-MS, GC-ECD, HPLC)
Chromatographic techniques are widely used for the separation and quantification of dieldrin in various environmental matrices. Gas chromatography (GC) is a prominent technique, particularly when coupled with specific detectors.
Gas Chromatography with Electron Capture Detection (GC-ECD) is a commonly used method for the determination of this compound due to the compound's electron-capturing properties conferred by its chlorine atoms. psu.eduepa.gov GC-ECD has been employed for the analysis of this compound in various matrices, including air, blood, fat, milk, and fish samples. psu.eduepa.gov For instance, GC-ECD procedures have been the basis for the majority of analytical data concerning aldrin (B1666841) and this compound residues. who.int A method using GC-ECD has been developed for the simultaneous extraction and determination of aldrin, this compound, endrin, and atrazine (B1667683) in soil samples, demonstrating high recoveries and precision. bibliotekanauki.plpan.pl The proposed GC-ECD technique provides limits of detection in the range of 12 μg/mL – 18 μg/mL for insecticides like this compound in soil extracts. pan.pl
Gas Chromatography-Mass Spectrometry (GC-MS) offers greater selectivity and provides confirmatory information about the identity of the detected compounds. pjoes.com GC-MS is used for the identification, quantification, and analysis of this compound. pjoes.com A GC-MS method has been developed and validated for the determination of aldrin and this compound in serum, offering a rapid and effective approach. researchgate.net This method utilizes 4,4'-Dichlorobenzophenone as an internal standard and achieved linear calibration curves with coefficients of determination (R²) ≥ 0.99 in the range of 1-250 ng/mL in serum. researchgate.net The limit of detection for this compound in serum using this GC-MS method was 0.29 ng/mL. researchgate.net GC-MS has also been applied for the determination of organochlorine pesticides, including this compound, in vegetable samples following QuEChERS extraction. pjoes.com
High-Performance Liquid Chromatography (HPLC) coupled with detectors such as UV or electrochemical detectors may also be used for pesticide analysis, although GC is often preferred for volatile or semi-volatile compounds like this compound. epa.govbibliomed.org
Sample Preparation and Extraction Protocols for Complex Matrices (e.g., soil, tissue, water, textiles)
Effective sample preparation and extraction are critical steps in the analysis of this compound in complex environmental and biological matrices to isolate the analyte from interfering substances. Various protocols have been developed and optimized for different matrices.
For aqueous samples, extraction with methylene (B1212753) chloride using separatory funnel extraction or continuous liquid/liquid extraction is common. epa.gov Following extraction, solvent exchange to hexane (B92381) may be performed prior to GC analysis. psu.edu
Solid, semi-solid, and multi-phase samples, including soil, can be extracted using various techniques. Soxhlet extraction with solvents like methylene chloride, hexane, or acetone (B3395972) is a conventional method. epa.govmdpi.com Microwave-assisted extraction (MAE) with solvent mixtures such as n-hexane:acetone has also been found to be efficient for extracting this compound from soil samples, yielding high recoveries. bibliotekanauki.plpan.pl Another technique involves mixing soil with acetone, filtering, drying, and extracting with hexane. psu.edu Accelerated solvent extraction (ASE) using solvent mixtures like hexane/acetone or dichloromethane (B109758) has been applied for extracting organochlorine pesticides, including this compound, from dried soils. mdpi.com
Tissue samples, such as fish or other biological tissues, require specific preparation protocols. Homogenization of the tissue is typically the first step. psu.eduepa.gov Extraction can involve mixing the homogenized sample with anhydrous sodium sulfate (B86663) to dry it, followed by Soxhlet extraction with methylene chloride. epa.gov Lipid content is often determined after extraction. epa.gov For fish samples, extraction using petroleum ether and concentration in acetonitrile, followed by cleanup using alumina (B75360) or silica (B1680970) columns, has been described. psu.edu Extraction of this compound from fat tissue can involve extraction with hexane/acetone solution, partitioning between hexane and dimethylformamide (DMF), cleanup, and elution in hexane. psu.eduepa.gov
Extraction from textile samples has also been investigated, with methods like solid-phase microextraction (SPME) showing potential applicability for routine analysis of organochlorine pesticides in textiles. researchgate.net
Cleanup procedures are often necessary after extraction to remove co-extracted matrix components that can interfere with chromatographic analysis. Techniques include using aminopropyl SPE columns, microsilica columns, gel permeation chromatography (GPC), silica gel, Florisil, or alumina chromatography. psu.eduepa.gov Florisil cartridge purification has been shown to yield higher recovery rates and lower matrix effects in the analysis of pesticide residues in fishery products. mdpi.com
Method Validation and Quality Assurance in this compound Analysis
Method validation and quality assurance are essential to ensure the reliability and accuracy of this compound analysis results. Method validation is recognized as a necessary part of a comprehensive quality assurance system in analytical chemistry. researchgate.net Guidelines from organizations such as ISO, IUPAC, and AOAC International provide protocols for method performance studies, proficiency testing, internal quality control, and the use of recovery information. researchgate.net
Validation parameters typically include specificity, recovery, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.comnih.gov
Linearity is evaluated by constructing calibration curves, often matrix-matched, and calculating the coefficient of determination (R²). researchgate.netmdpi.comeurl-pesticides.eu Good linearity is indicated by R² values typically ≥ 0.99. researchgate.neteurl-pesticides.eu
The LOD and LOQ are determined to establish the lowest concentrations that can be reliably detected and quantified. researchgate.netmdpi.comnih.gov LOD and LOQ can be determined by analyzing control samples and calculating the signal-to-noise (S/N) ratio, where S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. mdpi.com Other approaches include using linear regression methods or laboratory fortified blanks. nih.gov Reported LOD and LOQ values for this compound vary depending on the matrix and method used. For example, a GC-MS method for serum reported an LOD of 0.29 ng/mL for this compound. researchgate.net For organochlorine pesticides in vegetables analyzed by GC-MS, LOD and LOQ were between 0.02-0.26 μg/L and 0.06-0.87 μg/L, respectively. pjoes.com A GC-ECD method for soil reported LODs in the range of 6 ng/g – 8 ng/g for insecticides. bibliotekanauki.plpan.pl
Accuracy is assessed through recovery studies, where known amounts of the analyte are spiked into blank matrix samples and the percentage recovered is measured. researchgate.netmdpi.comnih.gov Recovery rates indicate how effectively the analytical method extracts and measures the analyte. Acceptable recovery ranges are often defined by guidelines; for instance, Codex guidelines suggest recovery rates between 60-120% or 70-120% depending on the spike concentration. mdpi.com Recovery rates for this compound in various matrices have been reported, such as over 80% recovery at high concentrations in serum using a GC-MS method researchgate.net and good relative recoveries (70.0 to 112.6%) in textile samples using SPME-GC researchgate.net. MAE-GC-ECD for soil showed recoveries in the range of 70-85% for insecticides. bibliotekanauki.pl
Precision is evaluated by determining the repeatability and reproducibility of the method, often expressed as relative standard deviation (RSD). researchgate.netmdpi.comnih.goveurl-pesticides.eu Consistent RSD values indicate good precision. researchgate.net RSD values below a certain percentage (e.g., ≤ 20% or ≤ 30% depending on guidelines and concentration) are generally considered acceptable. mdpi.comnih.gov RSDs for this compound analysis have been reported, such as consistent RSD < 6.03% for a GC-MS serum method researchgate.net and RSDs ranging from 0.4 to 19.5% for pesticide residues in fishery products using GC-μECD and GC-MS/MS mdpi.com.
Method validation also includes assessing the robustness of the method, which refers to its capacity to remain unaffected by small, deliberate variations in method parameters. eurl-pesticides.eu
Quality control measures are implemented during routine analysis to ensure the method remains in control. These may include the analysis of blank samples, spiked samples, and certified reference materials. nih.govthermofisher.com Internal standards are often used for quantification to compensate for variations in sample preparation and instrumental analysis. researchgate.netthermofisher.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 969491 |
Data Tables
While the search results mention specific recovery percentages, LODs, and LOQs for this compound in various matrices and methods, presenting these as interactive data tables requires specific data points and context from the original studies which are not fully detailed in the snippets. However, the ranges and specific values mentioned in the text for LOD, LOQ, recovery, and RSD provide quantitative insights into the performance of the analytical methods discussed.
Regulatory Frameworks, Policy, and Risk Assessment in Academic Discourse
International Conventions and Agreements (e.g., Stockholm Convention on POPs)
Dieldrin is listed as one of the initial twelve persistent organic pollutants, often referred to as the "Dirty Dozen," under the Stockholm Convention on Persistent Organic Pollutants. This international treaty, adopted in 2001 and entering into force in 2004, aims to protect human health and the environment from POPs by controlling or restricting their production, import, export, disposal, and use. This compound is listed in Annex A of the Convention, which mandates its elimination. The Convention requires parties to take measures to eliminate the production, use, and emissions of listed POPs.
National Regulatory Landscapes and Historical Ban Analysis
The regulatory history of this compound in various countries reflects increasing concerns about its environmental and health impacts. In many developed countries, this compound and its related compound aldrin (B1666841) have been banned. The use of this compound was dramatically reduced in Australia between the mid-1970s and early 1980s
Future Research Directions and Emerging Perspectives
Elucidation of Undefined Cellular and Molecular Mechanisms of Toxicity
Despite research into dieldrin's effects, the precise cellular and molecular mechanisms underlying its toxicity are not yet fully defined nih.gov. Studies have linked this compound exposure to adverse effects on cellular processes, particularly in dopaminergic cells, including mitochondrial dysfunction and the production of reactive oxygen species (ROS) nih.gov. This compound has been shown to induce apoptosis through mechanisms involving GSH depletion and oxidative stress, triggering the intrinsic mitochondrial apoptotic pathway nih.gov. Proteasomal inhibition has also been observed to precede cell death after this compound treatment, an effect potentiated by α-synuclein nih.gov. Research indicates that the structure and stereochemistry of this compound are highly important for its toxicity, with small structural changes leading to significant differences in toxic profiles nih.gov. For instance, the cis-diol metabolite of this compound has been found to be significantly more toxic than the parent compound nih.gov. Disruption of dopamine (B1211576) catabolism by organochlorines, including this compound, can lead to elevated levels of the neurotoxin 3,4-dihydroxyphenylacetaldehyde (B32087) nih.gov. Further research is needed to fully elucidate the specific cellular targets and the detailed molecular pathways through which this compound exerts its toxic effects nih.gov.
Development of Novel and Sustainable Remediation Technologies
The persistence of this compound in the environment necessitates the development of novel and sustainable remediation technologies for contaminated sites researchgate.netjst.go.jp. Various methods have been explored for the removal of this compound from environmental media, including adsorption using materials like unconsolidated aquifer sands, triolein-embedded composite adsorbents, montmorillonite (B579905) clays, activated carbon, and graphene oxide-magnetic nanoparticles researchgate.netoup.com. Nanocomposites, in particular, have shown promise for efficiently degrading and removing pesticides due to their unique properties researchgate.net. Sustainable remediation technologies being evaluated for removing toxic pesticides from water bodies include advanced oxidation processes (AOPs), electrochemical processes, membrane separation, and various types of adsorbents researchgate.netresearchgate.net. Research is ongoing to identify research gaps and develop novel treatment methods for this compound-contaminated waters researchgate.net. Iron-induced reductive dechlorination is also being investigated as a sustainable remedial strategy for this compound-impacted groundwater ncsu.edu.
Long-Term Ecological Monitoring and Impact Assessment
Long-term ecological monitoring programs are essential to assess the ongoing impact of this compound residues on ecosystems and non-target organisms who.intfao.org. This compound's tendency to biomagnify through the food chain poses risks to predatory species at higher trophic levels wikipedia.orgumweltprobenbank.de. Studies have detected this compound residues in various wildlife, including birds, marine mammals, and other animals, often at higher concentrations in predators who.intsludgenews.org. Long-term monitoring is needed to track changes in this compound residues in populations over time and correlate these with ecological indicators such as population size and reproductive success who.int. Identifying suitable biological indicators, such as certain bird species that are particularly vulnerable to this compound, can aid in assessing the environmental impact of past and potential future exposures fao.org. More coordinated studies across different species are needed to identify contaminant levels, determine appropriate tissues for residue measurement, record ages, and evaluate timeline trends to determine if contamination levels are declining sludgenews.org.
Advanced Analytical Techniques for Trace Level Detection and Metabolite Profiling
Advanced analytical techniques are crucial for the accurate detection of this compound at trace levels in complex environmental and biological matrices, as well as for profiling its metabolites researchgate.netherts.ac.ukmdpi.com. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography with electron capture detection (GC-ECD) are commonly used for the analysis of organochlorine pesticides like this compound due to their high resolution and sensitivity mdpi.commdpi.com. However, ongoing research focuses on developing even more sensitive and selective methods for ultra-trace level detection mdpi.com. Metabolomics and metabolite profiling, often employing techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are valuable for comprehensively analyzing the low molecular weight metabolite complement of biological systems and identifying changes in response to contaminants like this compound creative-proteomics.combiospec.netsysrevpharm.org. Untargeted metabolomics approaches can help discover new metabolites and unexpected biochemical pathways affected by this compound exposure creative-proteomics.combiospec.net.
Refined Human Health and Ecological Risk Modeling
Refining human health and ecological risk modeling is necessary to provide more accurate assessments of the potential risks posed by this compound exposure wikipedia.orgresearchgate.netfao.org. Current risk assessments often rely on older data and may not fully incorporate the latest understanding of this compound's modes of action or consider the implications of its bioaccumulation and biomagnification potential researchgate.netmdpi.com. New risk assessment perspectives and data on this compound's carcinogenic potential suggest it may act through multiple modes of action, the details and relative importance of which require further investigation for quantitative dose-response modeling researchgate.net. Ecological risk assessments need to consider the trophic magnification of this compound and its effects at higher trophic levels, which may not be adequately addressed by traditional water quality criteria based on acute toxicity mdpi.com. Modeling approaches, such as GLEAMS, are used to estimate the fate and transport of chemicals like this compound in the environment, but these models require accurate input data on chemical properties and environmental conditions usda.gov.
Understanding this compound's Interaction with Other Environmental Contaminants
This compound often co-occurs in the environment with other persistent organic pollutants and contaminants who.intwho.int. Research into the interactive effects of this compound with these co-occurring substances is an important area for future study. The combined exposure to multiple contaminants can potentially lead to synergistic or additive toxic effects that may not be predicted by assessing each substance individually who.int. Studies have shown that birds and mammals often contain residues of other organochlorines, such as DDE and PCBs, in addition to this compound, and the residues of these compounds often correlate well who.intwho.int. Understanding how this compound interacts with these other contaminants at the molecular, cellular, and organismal levels is crucial for a more comprehensive assessment of the ecological and human health risks associated with exposure to complex mixtures in contaminated environments.
Q & A
Q. What are the established toxicological effects of Dieldrin on mammalian systems, and how are these typically assessed in laboratory settings?
Methodological Approach :
- In vivo models : Administer this compound orally or intraperitoneally to rodents at doses ranging from 0.3–3 mg/kg, monitoring liver weight changes, tumor induction, and neurobehavioral outcomes (e.g., motor convulsions) over 30-day exposure periods .
- Biomarker analysis : Measure reactive oxygen species (ROS) generation, lipid peroxidation (via carbonyl formation), and dopaminergic neuron integrity (e.g., tyrosine hydroxylase staining) in brain tissue .
- Histopathology : Evaluate liver sections for hepatocellular vacuolization, necrosis, or tumorigenesis using H&E staining .
Q. Key Findings :
Q. How can researchers design experiments to measure this compound's environmental persistence and bioaccumulation potential?
Methodological Approach :
- Environmental sampling : Collect water, soil, and biota (e.g., fish) from contaminated sites. Use EPA Method 608/612 with gas chromatography (GC) for quantification, achieving detection limits as low as 30.8 ng/L .
- Bioaccumulation studies : Analyze lipid-rich tissues (e.g., fish liver) for this compound concentrations, applying biomagnification factors (BMFs) to assess trophic transfer .
- Half-life estimation : Use first-order kinetics models with biological half-life data (e.g., 267 days in humans) to predict environmental decline .
Q. Key Findings :
Q. What methodologies are recommended for detecting this compound in environmental samples such as water and soil?
Methodological Approach :
- Extraction : Use solid-phase extraction (SPE) for water samples or Soxhlet extraction for soil, followed by GC-ECD or GC-MS analysis .
- Quality control : Include matrix spikes and blanks to address false positives; reporting limits should be ≤30 ng/L for water .
- Validation : Cross-check results with EPA-certified labs and historical datasets to confirm trends (e.g., Coralville Reservoir decline models) .
Advanced Research Questions
Q. How can conflicting data on this compound's carcinogenicity in animal models versus epidemiological studies in humans be reconciled?
Methodological Approach :
- Risk of bias assessment : Apply tools like OHAT’s Risk of Bias Tool to evaluate study design, exposure misclassification, and confounding factors in human cohorts .
- Dose-response modeling : Compare rodent bioassay data (e.g., liver tumor incidence at 10 mg/kg/day) with human biomonitoring estimates (e.g., total intake ≤1 µg/kg/day) .
- Systematic reviews : Synthesize evidence from the Toxicological Profile for Aldrin and this compound (ATSDR, 2022) to identify gaps in human carcinogenicity data .
Q. Key Contradictions :
Q. What advanced in vitro models are used to study this compound's neurotoxic mechanisms, particularly in relation to Parkinson’s disease?
Methodological Approach :
- Organotypic midbrain slices : Maintain dopaminergic neurons and glia in culture, exposing them to 1–10 µM this compound to measure ROS production and mitochondrial dysfunction .
- Gene-environment interaction models : Use CRISPR-edited neuronal cells with PARK2 or SNCA mutations to assess this compound’s role in α-synuclein aggregation .
- Oxidative stress assays : Quantify glutathione depletion and superoxide dismutase activity via fluorometric kits .
Q. Key Findings :
Q. What statistical approaches are effective in modeling the long-term decline of this compound concentrations in contaminated ecosystems?
Methodological Approach :
- First-order kinetics : Apply the formula to predict concentration decay, where (half-life = 267 days) .
- Monte Carlo simulations : Incorporate variability in sediment deposition rates and bioaccumulation factors to estimate ecosystem recovery timelines .
- Data validation : Compare model outputs with historical datasets (e.g., Coralville Reservoir, 2013) to refine parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
